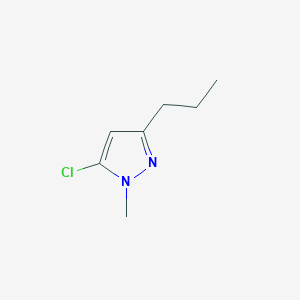
5-chloro-1-methyl-3-propyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-methyl-3-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties. This compound, specifically, has garnered interest for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-propyl-1H-pyrazole with methylating agents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions, thereby enhancing the efficiency of the synthesis process .
化学反应分析
Types of Reactions
5-chloro-1-methyl-3-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
科学研究应用
5-chloro-1-methyl-3-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and inflammation.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 5-chloro-1-methyl-3-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways .
相似化合物的比较
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Known for its antimicrobial properties.
3-methyl-1H-pyrazole-5-carboxylic acid: Used as a D-amino acid oxidase inhibitor.
1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Applied in the synthesis of herbicides
Uniqueness
5-chloro-1-methyl-3-propyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its propyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its efficacy in biological systems .
属性
CAS 编号 |
29938-64-5 |
|---|---|
分子式 |
C7H11ClN2 |
分子量 |
158.63 g/mol |
IUPAC 名称 |
5-chloro-1-methyl-3-propylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-3-4-6-5-7(8)10(2)9-6/h5H,3-4H2,1-2H3 |
InChI 键 |
KZRXHMCRDXDCMM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NN(C(=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















